

Cross-Validation of 1,3-Dicaffeoylquinic Acid Quantification Methods: A Comparative Guide

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Compound of Interest

Compound Name: 1,3-Dicaffeoylquinic acid

Cat. No.: B160887

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For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. **1,3-Dicaffeoylquinic acid** (1,3-DCQA), a naturally occurring phenolic compound, has garnered significant interest for its diverse pharmacological activities. This guide provides an objective comparison of two prominent analytical methods for the quantification of 1,3-DCQA: Ultra-High-Performance Liquid Chromatography with UV detection (UHPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information presented is supported by experimental data from published studies to aid in the selection of the most appropriate method for specific research needs.

Quantitative Performance Comparison

The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for the quantification of 1,3-DCQA using UHPLC-UV and LC-MS/MS methods.



Performance Metric	UHPLC-UV Method[1][2]	LC-MS/MS Method[3][4]
Linearity Range	Not explicitly stated for 1,3- DCQA alone	4.00–96.0 ng/mL[3][4]
Correlation Coefficient (r²)	> 0.999 (for related compounds)	> 0.99[3]
Limit of Detection (LOD)	0.30–0.53 μg/mL (for related di-CQAs)[1][2]	Not explicitly stated
Limit of Quantification (LOQ)	Not explicitly stated	4.00 ng/mL[3][4]
Intra-day Precision (RSD%)	0.3% to 1.4% (for related di- CQAs)[1][2]	< 8.89%[3][4]
Inter-day Precision (RSD%)	0.3% to 3.0% (for related di- CQAs)[1][2]	< 8.89%[3][4]
Recovery (%)	98.2–101.0% (for related di- CQAs)[1][2]	> 73.52%[3][4]

Detailed Experimental Protocols Method 1: UHPLC-UV for the Quantification of Dicaffeoylquinic Acids

This method is suitable for the rapid separation and quantification of various caffeoylquinic acids, including 1,3-DCQA, in samples such as green coffee extracts.[1][2]

Sample Preparation: A solid-liquid extraction is performed using a solution of methanol and 5% aqueous formic acid (25:75 v/v) in an ultrasonic bath.[1][2]

Chromatographic Conditions:

- Column: Ascentis Express RP-Amide (100 × 2.1 mm, 2.7 μm)[2]
- Mobile Phase A: 5% formic acid in water[2]
- Mobile Phase B: Acetonitrile[2]



Flow Rate: 0.9 mL/min[2]

Column Temperature: 30 °C[2]

Detection Wavelength: 325 nm[2]

Run Time: 8 minutes[2]

A gradient elution program is utilized for the separation.[2]

Method 2: LC-MS/MS for the Quantification of 1,3-Dicaffeoylquinic Acid in Rat Plasma

This highly sensitive and selective method is ideal for pharmacokinetic studies, enabling the quantification of 1,3-DCQA in biological matrices like rat plasma.[3][4]

Sample Preparation: Liquid-liquid extraction is employed to extract the analytes and an internal standard (tinidazole) from rat plasma using ethyl acetate.[4]

LC-MS/MS Instrumentation and Conditions:

- HPLC System: Agilent HPLC 1200 system[3]
- Column: Agilent Zorbax SB C18[4]
- Mass Spectrometer: Triple quadrupole mass spectrometer[3]
- Ionization Source: Electrospray ionization (ESI), negative ion mode[3][4]
- Analysis Mode: Multiple Reaction Monitoring (MRM)[3][4]
- MRM Transitions:
 - 1,3-Dicaffeoylquinic acid: m/z 515.2 → 353.0[3][4]
 - Caffeic acid (for simultaneous analysis): m/z 178.9 → 134.9[3][4]
 - Internal Standard (tinidazole): m/z 246.0 → 125.8[3][4]



Run Time: 4 minutes[4]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the quantification of **1,3- Dicaffeoylquinic acid** using the LC-MS/MS method.



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LC-MS/MS Quantification Workflow for 1,3-DCQA.

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